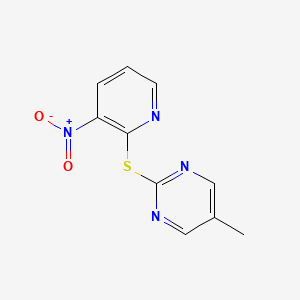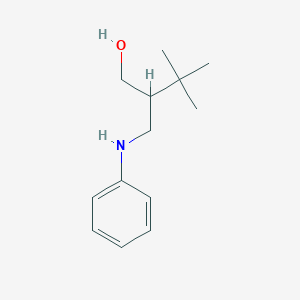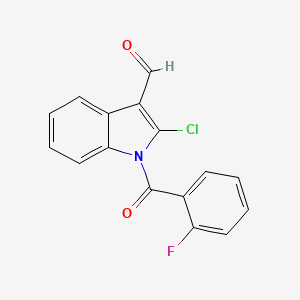
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Chloro and Fluorobenzoyl Groups: The chloro and fluorobenzoyl groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of Lewis acids as catalysts and appropriate solvents to facilitate the substitution.
Formylation: The formyl group is introduced at the 3-position of the indole ring through Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Chloro-1-(2-fluorobenzoyl)indole-3-carboxylic acid.
Reduction: 2-Chloro-1-(2-fluorobenzoyl)indole-3-methanol.
Substitution: 2-Methoxy-1-(2-fluorobenzoyl)indole-3-carbaldehyde.
科学的研究の応用
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Lacks the chloro and fluorobenzoyl groups, making it less complex and potentially less biologically active.
2-Chloroindole-3-carbaldehyde: Similar structure but lacks the fluorobenzoyl group, which may affect its chemical reactivity and biological properties.
1-(2-Fluorobenzoyl)indole-3-carbaldehyde: Lacks the chloro group, which may influence its substitution reactions and overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
68770-78-5 |
|---|---|
分子式 |
C16H9ClFNO2 |
分子量 |
301.70 g/mol |
IUPAC名 |
2-chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-12(9-20)10-5-2-4-8-14(10)19(15)16(21)11-6-1-3-7-13(11)18/h1-9H |
InChIキー |
WAXSTNVIRITJHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC=CC=C3F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


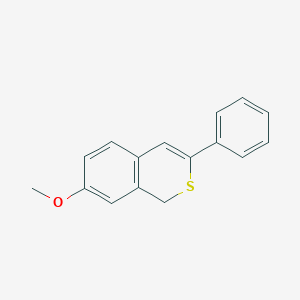
![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)
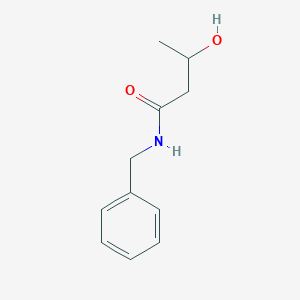

![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)
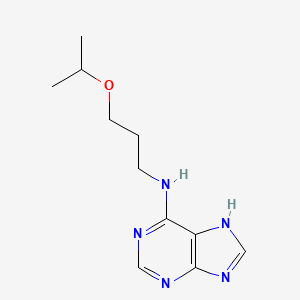
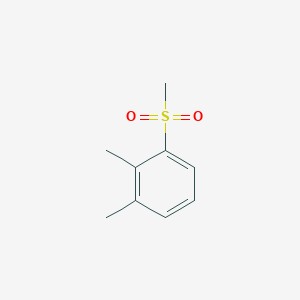
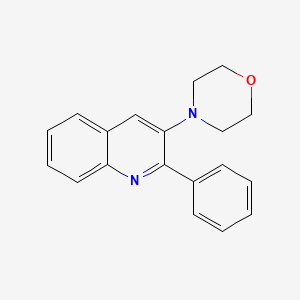
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
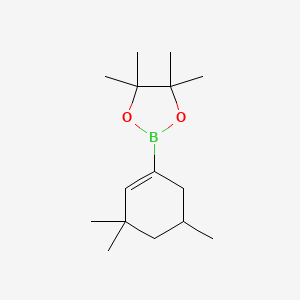
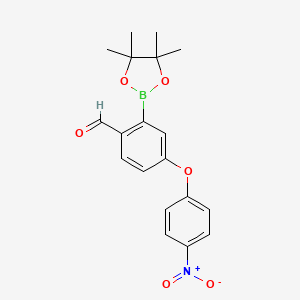
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
